molecular formula C3H6N2O B12861267 1-Aminoazetidin-2-one CAS No. 130065-29-1

1-Aminoazetidin-2-one

Cat. No.: B12861267
CAS No.: 130065-29-1
M. Wt: 86.09 g/mol
InChI Key: JTFLUJJESVAQGM-UHFFFAOYSA-N
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Description

1-Aminoazetidin-2-one is a chemical compound featuring the azetidin-2-one core, a structure of profound importance in medicinal chemistry and drug discovery . The azetidin-2-one ring, commonly known as a β-lactam, is most recognized as the fundamental scaffold in life-saving antibiotic classes such as penicillins and cephalosporins . Beyond its antibacterial legacy, this four-membered cyclic amide is a versatile pharmacophore explored for a wide spectrum of biological activities. Research into analogues of this structure has shown potential for cholesterol absorption inhibition (e.g., Ezetimibe), as well as antiproliferative, antimicrobial, and anti-inflammatory properties . The 1-amino substituent on this scaffold presents a reactive handle for further chemical modification, making it a valuable building block for synthesizing more complex molecules and probing new chemical space. As a specialized β-lactam derivative, this compound is intended for use as an intermediate in organic synthesis and for research applications in pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminoazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-5-2-1-3(5)6/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFLUJJESVAQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564263
Record name 1-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-29-1
Record name 1-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Azetidine Functionalization

One of the most common methods for synthesizing 1-aminoazetidin-2-one involves the functionalization of azetidine by introducing amino and carbonyl groups.

Reaction Scheme :

  • Azetidine reacts with chloroformamide under basic conditions to yield this compound.
  • The product can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Key Conditions :

  • Base: Sodium hydroxide or potassium carbonate.
  • Solvent: Aqueous or organic solvents such as ethanol.
  • Temperature: Typically ambient to slightly elevated temperatures (25–50°C).

Advantages :

  • Straightforward and scalable.
  • High yields with appropriate purification steps like recrystallization.

Reactions Using Schiff Bases

Schiff bases derived from aryl amines and aldehydes can be cyclized to form azetidin-2-one derivatives, including this compound.

Reaction Scheme :

  • Aryl amines (e.g., 4-nitroaniline) are condensed with aldehydes to form Schiff bases.
  • These intermediates are reacted with aryloxy acid chlorides in the presence of a base to cyclize into azetidin-2-one derivatives.

Key Conditions :

  • Base: Triethylamine or pyridine.
  • Solvent: Dichloromethane or dimethylformamide (DMF).
  • Temperature: Reflux conditions (60–120°C).

Advantages :

  • Versatile approach for synthesizing substituted azetidinones.
  • Facilitates structural diversification for biological activity studies.

Industrial Synthesis

Large-scale production of this compound often employs optimized reaction conditions to ensure high yield and purity.

Steps :

  • Reaction of azetidine with functionalizing agents under controlled conditions.
  • Purification via recrystallization or chromatography.

Optimization Parameters :

  • Use of high-purity reagents.
  • Monitoring reaction kinetics using techniques like TLC or HPLC.
  • Temperature control to minimize side reactions.

Outcome :
This method ensures reproducibility and scalability for industrial applications.

Preparation via Debenzylation

Azetidine derivatives such as benzyl-protected compounds can be converted into this compound through debenzylation.

Reaction Scheme :

  • Synthesize benzyl-protected azetidine derivatives.
  • Catalytic hydrogenation using palladium on carbon removes the benzyl group, yielding the target compound.

Key Conditions :

  • Catalyst: 5–10% palladium on carbon.
  • Solvent: Methanol or ethanol.
  • Hydrogen pressure: 2 MPa.
  • Temperature: 35–100°C.

Advantages :

  • High purity (HPLC >99%).
  • Cost-effective due to recyclable catalysts.

Comparative Analysis of Methods

Methodology Reagents/Conditions Advantages Challenges
Functionalization of Azetidine Chloroformamide, base Simple and scalable Limited structural diversity
Schiff Base Cyclization Aryl amines, aldehydes, acid chlorides Versatile for substituted derivatives Requires multiple steps
Industrial Synthesis Optimized reagents and conditions High reproducibility Requires advanced purification
Debenzylation Benzyl-protected derivatives High purity Expensive catalysts

Notes on Optimization

To improve the efficiency of these methods:

  • Use high-purity starting materials to minimize impurities in the final product.
  • Employ real-time monitoring techniques like IR or NMR spectroscopy to track reaction progress.
  • Optimize solvent systems for better solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Aminoazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidinones, which can have different functional groups attached to the azetidinone ring .

Scientific Research Applications

Medicinal Chemistry and Drug Design

1-Aminoazetidin-2-one derivatives have been synthesized and evaluated for their potential as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation. Research indicates that these derivatives exhibit good potency and improved physicochemical properties suitable for systemic administration, making them promising candidates for pain management therapies .

Table 1: Key Properties of N-(2-oxoazetidin-3-yl)amides

Compound TypePotency (IC50)StabilityAdministration Route
N-(2-oxoazetidin-3-yl)amideLow nanomolarImprovedSystemic
3-aminooxetan-2-oneModerateLow chemical stabilityOral

Antibacterial Activity

The core structure of this compound is integral to the development of β-lactam antibiotics. This compound has been identified as a key component in many classes of β-lactam antibiotics, which target penicillin-binding proteins in bacteria. The increasing resistance to traditional β-lactam antibiotics has prompted research into new derivatives that can overcome this challenge .

Table 2: Synthetic Pathways for 3-amino-β-lactams

Synthetic MethodYield (%)Key Features
Cyclization60-80Forms β-lactam ring
Staudinger synthesis50Asymmetric synthesis capabilities
Chiral induction70-90High selectivity achieved

Pharmacological Applications

Recent studies have demonstrated that this compound derivatives can act as high-affinity non-imidazole agonists at histamine receptors, indicating their potential role in treating conditions such as allergies and gastric disorders . The pharmacological evaluation of these compounds shows that they can effectively modulate receptor activity, thereby influencing physiological responses.

Case Study: Histamine Receptor Agonists

In a study evaluating the binding affinity and intrinsic activity of various derivatives, compounds with an alkylated 3-aminoazetidine side chain exhibited significant agonistic effects at human H3 receptors. This suggests that modifications to the azetidine structure can enhance receptor selectivity and potency .

Future Directions and Research Opportunities

The ongoing exploration of this compound derivatives presents numerous opportunities for future research. Potential areas include:

  • Development of Novel Antibiotics : Given the rise in antibiotic resistance, synthesizing new derivatives could lead to effective treatments against resistant bacterial strains.
  • Therapeutic Agents for Pain Management : Continued research into NAAA inhibitors may provide new avenues for managing chronic pain conditions.
  • Investigating Other Pharmacological Effects : Further studies could reveal additional therapeutic applications in areas such as oncology or neuropharmacology.

Mechanism of Action

The mechanism of action of 1-aminoazetidin-2-one involves its interaction with specific molecular targets. For instance, in the case of β-lactam antibiotics, the compound targets penicillin-binding proteins, inhibiting bacterial cell wall synthesis. This leads to the disruption of bacterial cell integrity and ultimately results in cell death .

Comparison with Similar Compounds

4-(2-Aminophenoxy)azetidin-2-one

  • Structure: A four-membered azetidin-2-one ring with a 2-aminophenoxy substituent.
  • Synthesis: Not explicitly detailed in the evidence, but commercial availability (CAS 1909318-85-9) suggests specialized synthetic routes.
  • Properties : Molecular weight = 178.19 g/mol; purity ≥95%.
  • Applications: Used in pharmaceutical and agrochemical research as a building block for drug candidates. The phenoxy group enhances solubility and bioactivity compared to unsubstituted 1-aminoazetidin-2-one .
  • Key Difference: The phenoxy substituent introduces aromaticity and electronic effects, altering reactivity and binding affinity in drug design.

3β-Aminoazetidin-2-ones

  • Structure: Substituted azetidin-2-ones with amino groups at the 3β-position and additional benzyl or chlorobenzylidene substituents.
  • Synthesis : Prepared via substitution reactions, such as benzylideneamination of azetidin-2-one precursors.
  • Applications : Critical intermediates in synthesizing antibiotics like FR 1923. The 3β-substitution pattern enhances steric hindrance, affecting bacterial target binding .
  • Key Difference: Substituent positioning (3β vs. 1-amino) significantly influences biological activity and synthetic utility.

N-Aminoaziridines

  • Structure: Three-membered aziridine rings with amino substituents.
  • Synthesis : Derived from hydrazine and styrene oxide via ring-opening/cyclization reactions .
  • Properties : Higher ring strain than azetidin-2-ones, leading to greater reactivity but lower stability.
  • Applications : Reactive intermediates in heterocyclic chemistry.
  • Key Difference : Smaller ring size increases susceptibility to ring-opening reactions, limiting stability in biological systems compared to azetidin-2-ones .

1-(2-Aminoethyl)imidazolidin-2-one

  • Structure: Five-membered imidazolidin-2-one ring with a 2-aminoethyl substituent (CAS 6281-42-1).
  • Synthesis: Not detailed in evidence, but similarity indices (0.84) suggest structural analogs are accessible via nucleophilic substitution .
  • Applications : Explored in drug design for its balanced ring strain and hydrogen-bonding capacity.
  • Key Difference : Larger ring size reduces strain, enhancing stability but decreasing reactivity relative to azetidin-2-ones.

Comparative Data Table

Compound Ring Size Key Substituents Molecular Weight (g/mol) Synthesis Method Applications Reactivity Notes
This compound 4 1-NH₂ ~114 Photolysis, amination Antibiotic precursors Acid-catalyzed rearrangements
4-(2-Aminophenoxy)azetidin-2-one 4 4-phenoxy, 2-NH₂ 178.19 Specialized routes Pharmaceuticals, agrochemicals Enhanced solubility
3β-Aminoazetidin-2-ones 4 3β-NH₂, benzyl groups Varies Substitution reactions Antibiotic synthesis Steric hindrance effects
N-Aminoaziridines 3 1-NH₂ Varies Hydrazine reactions Reactive intermediates High ring strain, unstable
1-(2-Aminoethyl)imidazolidin-2-one 5 2-aminoethyl ~157 Nucleophilic substitution Drug candidates Lower reactivity, stable

Research Findings and Trends

  • Stability : Five-membered imidazolidin-2-ones exhibit greater thermal and chemical stability than azetidin-2-ones, making them preferable for certain drug formulations .

Biological Activity

1-Aminoazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is a bicyclic compound characterized by the presence of an amino group attached to an azetidine ring. Its unique structure allows it to participate in various biochemical interactions, making it a valuable scaffold in drug design.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study focusing on azetidinone derivatives demonstrated their effectiveness against various bacterial strains. For instance, compounds derived from azetidinone showed significant antibacterial effects, outperforming traditional antibiotics in some cases.

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
AZT a1Staphylococcus aureus0.5 µg/mL
AZT b1Escherichia coli1.0 µg/mL
AZT c1Pseudomonas aeruginosa0.25 µg/mL

These findings suggest that modifications to the azetidinone structure can enhance its antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The compound has also been studied for its antiviral properties . Research indicates that certain derivatives of this compound can inhibit viral replication, potentially serving as antiviral agents. One study highlighted the efficacy of specific analogs against viruses responsible for respiratory infections, showcasing their potential in treating viral diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's ring strain and functional groups allow it to act as an inhibitor or activator of various enzymes involved in metabolic pathways.

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as N-acylethanolamine acid amidase (NAAA), which plays a role in lipid metabolism and inflammation .
  • Cellular Interaction : The compound may also affect cellular processes by modulating signal transduction pathways, leading to altered cellular responses .

Diuretic Activity Study

A notable study evaluated the diuretic activity of several synthesized azetidinone derivatives, including this compound. Male albino Wistar rats were used to assess the efficacy of these compounds in promoting diuresis.

  • Methodology : Rats were divided into groups and administered different doses of the compounds.
  • Results : Significant diuretic effects were observed with certain derivatives, indicating their potential use in managing fluid retention conditions.
GroupCompound AdministeredDiuretic Effect (mL/24h)
IControl5
IIFurosemide15
IIIAZT c112

The results demonstrated that some derivatives could significantly increase urine output compared to controls, suggesting their utility in therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has identified key structural features that enhance its potency against various biological targets.

  • Key Modifications : Substituents at specific positions on the azetidine ring have been shown to influence both antimicrobial and antiviral activities.
  • Potency Correlation : Compounds with electron-withdrawing groups at the para position of the aromatic ring exhibited increased potency against bacterial strains .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Aminoazetidin-2-one, and how can purity and structural fidelity be validated?

  • Methodological Answer : The synthesis of this compound typically involves acid-catalyzed rearrangements, as demonstrated by its conversion to pyrazolidin-3-one under ethanol-HCl conditions . To ensure purity, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for quantitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural validation. For reproducibility, document reaction parameters (temperature, solvent, catalyst concentration) and cross-validate results against published protocols in primary literature .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemical ambiguities.
  • X-ray crystallography : For unambiguous structural confirmation when crystalline derivatives are obtainable.
  • Chromatographic methods : Use reverse-phase HPLC with UV/vis or tandem MS detection for purity assessment, referencing standards listed in analytical chemistry databases (e.g., compounds in ) .
  • Elemental analysis : Confirm empirical formulas with ≤0.4% deviation .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV spectroscopy or LC-MS at timed intervals. For acid-sensitive behavior (e.g., ethanol-HCl-induced rearrangement ), use kinetic modeling to determine rate constants. Include controls with inert atmospheres to rule out oxidative degradation .

Advanced Research Questions

Q. What mechanistic pathways explain the acid-catalyzed rearrangement of this compound to pyrazolidin-3-one?

  • Methodological Answer : Proposed mechanisms involve either N-acyliminium ion intermediates or direct ring expansion. To differentiate, use isotopic labeling (e.g., ¹⁵N or ²H) at the amino group and track migration via NMR or MS. Computational studies (DFT calculations) can map transition states and energy barriers, as seen in analogous azetidinone systems .

Q. How can contradictions in proposed reaction pathways (e.g., pre- vs. post-hydrolysis acetyl group cleavage) be resolved experimentally?

  • Methodological Answer : Employ time-resolved spectroscopy (stopped-flow UV/vis) to capture transient intermediates. Synthesize isotopologs (e.g., 1-acetamidoazetidin-2-one with ¹³C-labeled acetyl) and analyze hydrolysis products via LC-MS/MS. Compare kinetics of labeled vs. unlabeled compounds to infer cleavage sequence .

Q. What computational strategies are optimal for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen derivatives against target proteins (e.g., bacterial penicillin-binding proteins). Validate predictions with in vitro MIC assays. ADME/Tox profiles can be modeled using SwissADME or ProTox-II, prioritizing derivatives with favorable LogP (<3) and low hepatotoxicity risk .

Q. How can researchers design experiments to assess the biological activity of this compound without prior pharmacological data?

  • Methodological Answer : Adopt a tiered approach:

  • In silico screening : Identify putative targets via reverse pharmacophore mapping (Pharmit).
  • In vitro assays : Test antimicrobial activity using broth microdilution (CLSI guidelines) or enzyme inhibition assays (e.g., β-lactamase inhibition).
  • Cytotoxicity profiling : Use mammalian cell lines (HEK293, HepG2) with MTT assays to establish selectivity indices .

Q. What novel applications exist for this compound in asymmetric catalysis or peptidomimetic design?

  • Methodological Answer : Explore its use as a chiral scaffold in organocatalysis by derivatizing the amino group with thiourea or squaramide motifs. For peptidomimetics, incorporate the azetidinone ring into peptide backbones via solid-phase synthesis, assessing conformational stability via circular dichroism (CD) .

Key Considerations for Data Reporting

  • Reproducibility : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) to document synthetic procedures in the main text or supplementary materials, including raw spectral data .
  • Contradiction Analysis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting data .
  • Ethical Compliance : Disclose all synthetic intermediates and by-products, adhering to safety protocols outlined in chemical safety data sheets (e.g., MedChemExpress guidelines) .

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